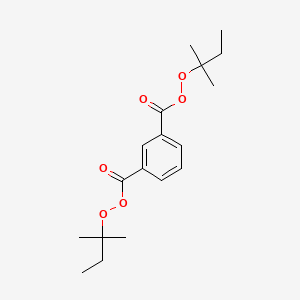
Neopentyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . Neopentyl hexanoate is no exception, and it is valued for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neopentyl hexanoate can be synthesized through the esterification reaction between neopentyl alcohol (2,2-dimethylpropanol) and hexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions usually include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Neopentyl hexanoate, like other esters, can undergo various chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed:
Hydrolysis: Neopentyl alcohol and hexanoic acid.
Reduction: Neopentyl alcohol.
Transesterification: A different ester and alcohol.
Applications De Recherche Scientifique
Neopentyl hexanoate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Its pleasant odor makes it useful in the study of olfactory receptors and fragrance formulation.
Mécanisme D'action
The mechanism of action of neopentyl hexanoate primarily involves its ester bond, which can be hydrolyzed by esterases in biological systems. This hydrolysis releases neopentyl alcohol and hexanoic acid, which can then participate in various metabolic pathways . The ester bond’s susceptibility to hydrolysis under acidic or basic conditions makes it a versatile compound in both chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in perfumes and as a solvent.
Uniqueness of Neopentyl Hexanoate: this compound stands out due to its branched neopentyl group, which imparts unique steric properties and stability compared to linear esters. This branching can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
65127-75-5 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2,2-dimethylpropyl hexanoate |
InChI |
InChI=1S/C11H22O2/c1-5-6-7-8-10(12)13-9-11(2,3)4/h5-9H2,1-4H3 |
Clé InChI |
SCOAFHPSYBOAGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
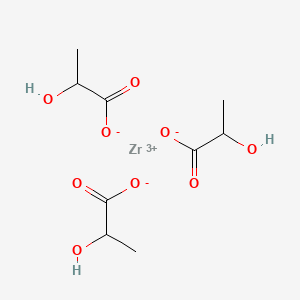
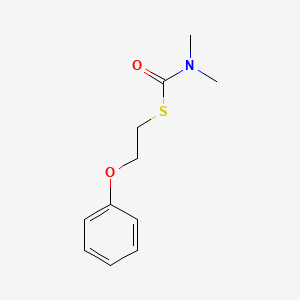
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
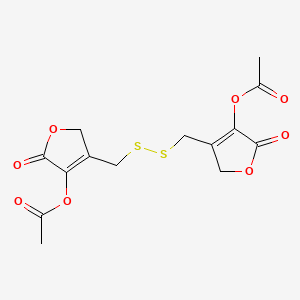


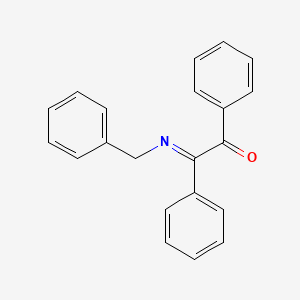
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
